methyl (1R,2S,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
Methyl (1R,2S,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a benzoyloxy group and a carboxylate ester, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of the benzoyloxy group: The benzoyloxy group is introduced through an esterification reaction, where the hydroxyl group of the bicyclic core reacts with benzoyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves the methylation of the carboxylate group using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, where nucleophiles such as amines or thiols replace the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
Methyl (1R,2S,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1R,2S,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate: Similar structure but with different stereochemistry.
Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Contains an iodophenyl group instead of a benzoyloxy group.
Methyl (1R,2S,3S,5S)-3-(benzoyloxy)-8-oxabicyclo[3.2.1]octane-2-carboxylate: Features an oxabicyclic core instead of an azabicyclic core.
Uniqueness
Methyl (1R,2S,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[32
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
methyl (1R,2S,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12?,13-,14+,15+/m1/s1 |
InChI Key |
ZPUCINDJVBIVPJ-LQFPDLAYSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC1C[C@@H]([C@H]2C(=O)OC)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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